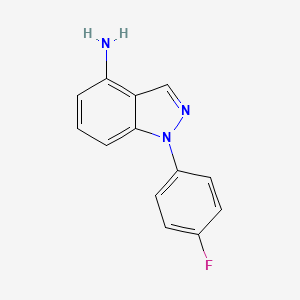

4-Amino-1-(4-fluorophenyl)-1h-indazole

CAS No.: 913002-87-6

Cat. No.: VC14284887

Molecular Formula: C13H10FN3

Molecular Weight: 227.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 913002-87-6 |

|---|---|

| Molecular Formula | C13H10FN3 |

| Molecular Weight | 227.24 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)indazol-4-amine |

| Standard InChI | InChI=1S/C13H10FN3/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16-17/h1-8H,15H2 |

| Standard InChI Key | NVGHFZDQPBOQFZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C=NN(C2=C1)C3=CC=C(C=C3)F)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s structure consists of a bicyclic indazole core substituted with an amino group at position 4 and a 4-fluorophenyl ring at position 1. Key physicochemical properties include:

| Property | Value |

|---|---|

| CAS Number | 913002-87-6 |

| Molecular Formula | |

| Molecular Weight | 227.24 g/mol |

| XLogP3 (Predicted) | 2.8 |

The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially influencing binding interactions in biological systems .

Spectroscopic Features

While experimental spectral data for 4-amino-1-(4-fluorophenyl)-1H-indazole are unavailable, analogous indazole derivatives exhibit characteristic NMR patterns:

-

NMR: Aromatic protons in the indazole core resonate between δ 7.2–8.5 ppm, while the NH group appears as a broad singlet near δ 5.5–6.0 ppm .

-

NMR: The fluorine atom typically shows a signal near δ -110 ppm relative to CFCl .

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

A validated route to analogous 1-arylindazoles involves Suzuki-Miyaura coupling, as demonstrated in the synthesis of 3-(4-fluorophenyl)-5-nitro-1H-indazole :

Reaction Conditions:

-

Catalyst: Pd(dppf)Cl (3 mol%)

-

Base: NaCO (3 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME)/HO (4:1)

-

Temperature: 150°C (microwave irradiation)

-

Time: 20 minutes

Procedure:

-

3-Bromo-5-nitro-1H-indazole (2.06 mmol) and 4-fluorophenylboronic acid (5.14 mmol) are combined with the catalyst and base.

-

The mixture is irradiated under microwave conditions, followed by celite filtration and column purification (25% EtOAc/hexane).

This method achieves a 56.8% yield for the analogous compound, suggesting adaptability for synthesizing 4-amino-1-(4-fluorophenyl)-1H-indazole via subsequent nitro reduction .

Post-Functionalization Strategies

Introducing the amino group could proceed through:

-

Nitration: Electrophilic nitration at the 4-position using HNO/HSO.

-

Reduction: Catalytic hydrogenation (H, Pd/C) or hydride reduction (NaBH) to convert nitro to amino .

Future Research Directions

-

Kinase Inhibition Assays: Prioritize screening against VEGFR, PDGFR, and FGFR families.

-

Metabolic Stability Studies: Evaluate cytochrome P450 interactions and phase II conjugation pathways.

-

Crystallographic Analysis: Determine binding modes through X-ray diffraction, building on methods used for related indazoles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume